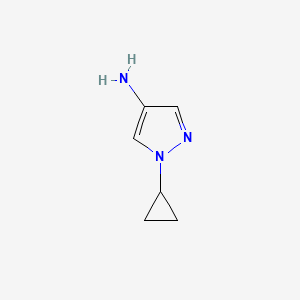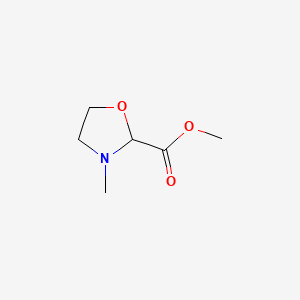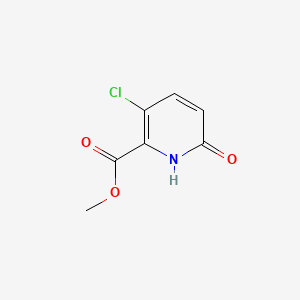
1-Cyclopropyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
“1-Cyclopropyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H9N3 .
Synthesis Analysis
Pyrazole derivatives, such as “1-Cyclopropyl-1H-pyrazol-4-amine”, are synthesized using various methods. One common method involves strategically functionalizing rings (i.e., amines, carbaldehydes, halides, etc.) and using them to form various fused systems .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-1H-pyrazol-4-amine” consists of a pyrazole ring attached to a cyclopropyl group. The InChI code for this compound is1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H . Physical And Chemical Properties Analysis
“1-Cyclopropyl-1H-pyrazol-4-amine” is a solid at room temperature . Its molecular weight is 196.08 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound “1-Cyclopropyl-1H-pyrazol-4-amine” belongs to the class of aminopyrazoles . Aminopyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . They are also important targets for bacterial and virus infections . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Cancer Research
This compound has shown potential in cancer research. For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, a derivative of aminopyrazole, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
Catalysis
Pyrazole-based ligands, which “1-Cyclopropyl-1H-pyrazol-4-amine” could potentially be used to synthesize, have been studied for their catalytic properties . They have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Biological Transformation Agent
Pyrazole-based ligands have been used as a biological transformation agent . They have a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .
Biological Active Agent
These ligands have also been used as a biological active agent . They can directly link to the protein or enzyme, forming prosthetic groups .
Antibiotic Agent
Pyrazole-based ligands have been used as an antibiotic agent . They have shown potential in the development of new antibiotics .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopropyl-1H-pyrazol-4-amine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to and are activated by collagens, which play a significant role in the development of fibrosis .
Mode of Action
1-Cyclopropyl-1H-pyrazol-4-amine acts as a potent inhibitor of DDRs . It binds to these receptors, inhibiting their activity. This inhibition disrupts the signaling pathways that lead to the development and progression of fibrosis .
Biochemical Pathways
The inhibition of DDRs affects the downstream signaling pathways involved in the development of fibrosis. Collagens, as signaling molecules, play a crucial role in the development and feedback loop of fibrosis . By inhibiting DDRs, 1-Cyclopropyl-1H-pyrazol-4-amine disrupts these pathways, thereby mitigating the progression of fibrosis .
Pharmacokinetics
These properties suggest that the compound may have good bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-1H-pyrazol-4-amine’s action primarily involve the inhibition of DDRs and the disruption of collagen-mediated signaling pathways. This leads to a reduction in the progression of fibrosis . In animal models, the compound has shown promising anti-fibrotic effects, outperforming standard treatments .
Eigenschaften
IUPAC Name |
1-cyclopropylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWFVSXBMWVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679569 | |
| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-pyrazol-4-amine | |
CAS RN |
1240567-18-3 | |
| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)






![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)



![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)